

Benzyl Sulfamate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *benzyl sulfamate*

Cat. No.: *B6155833*

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Introduction

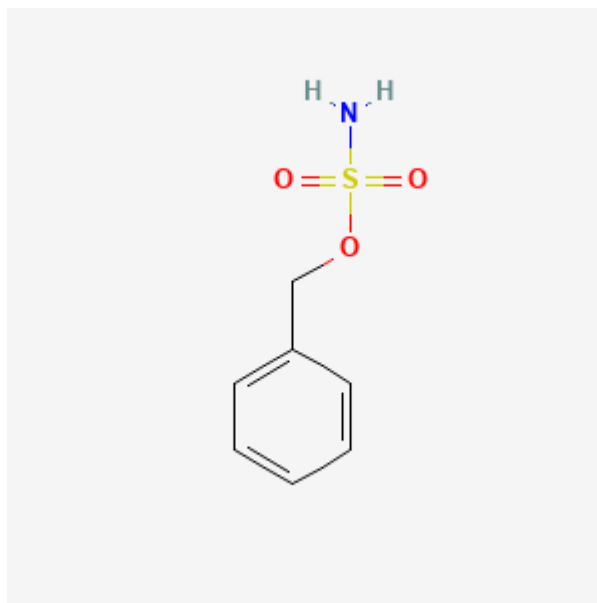
Benzyl sulfamate ($C_7H_9NO_3S$) is an organic compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfamate moiety in a variety of biologically active molecules. The sulfamate group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target-binding affinity. This technical guide provides an in-depth overview of **benzyl sulfamate**, including its chemical identity, a detailed experimental protocol for its synthesis, and a comprehensive summary of its predicted spectral data. While a specific CAS number for **benzyl sulfamate** is not readily available in common chemical databases, this guide offers a robust starting point for its synthesis and characterization.

Chemical Identity and Structure

While a dedicated CAS Number for **benzyl sulfamate** is not found in major chemical registries, its molecular information is available.

Identifier	Value
Molecular Formula	C ₇ H ₉ NO ₃ S
Molecular Weight	187.22 g/mol

Chemical Structure



InChI	InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)[1]
InChIKey	LHKKUYDIFGSCGS-UHFFFAOYSA-N[1]
SMILES	C1=CC=C(C=C1)COS(=O)(=O)N[1]

Experimental Protocol: Synthesis of Benzyl Sulfamate

The following protocol is adapted from a general and mild method for the synthesis of sulfamates from alcohols using hexafluoroisopropyl sulfamate (HFIPS).^{[2][3][4]} This method is advantageous due to the stability of the HFIPS reagent and the straightforward work-up procedure.

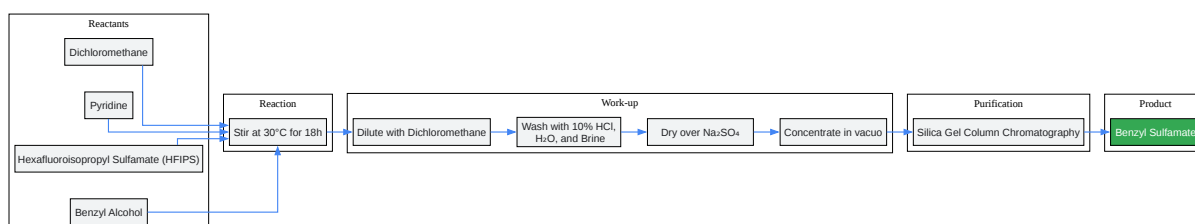
Materials:

- Benzyl alcohol

- Hexafluoroisopropyl sulfamate (HFIPS)
- Pyridine
- Dichloromethane (CH_2Cl_2)
- 10% Hydrochloric acid (HCl)
- Water (H_2O)
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of benzyl alcohol (1 equivalent) in a mixture of dichloromethane and pyridine (e.g., a 7:3 v/v ratio), add hexafluoroisopropyl sulfamate (1.2 equivalents).
- Stir the reaction mixture at 30 °C for 18 hours.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 10% HCl, water, and saturated NaCl solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure **benzyl sulfamate**.



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Synthesis of **Benzyl Sulfamate** Workflow

Spectral Data Summary

The following tables summarize the predicted spectral data for **benzyl sulfamate** based on the analysis of related compounds and general spectroscopic principles.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.45	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.10	Singlet	2H	Benzylic protons (-CH ₂ -)
~4.80	Broad Singlet	2H	Amine protons (-NH ₂)

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)	Assignment
~136	Quaternary aromatic carbon (C-ipso)
~128 - 129	Aromatic carbons (-CH-)
~70	Benzylic carbon (-CH ₂ -)

IR (Infrared) Spectroscopy Data

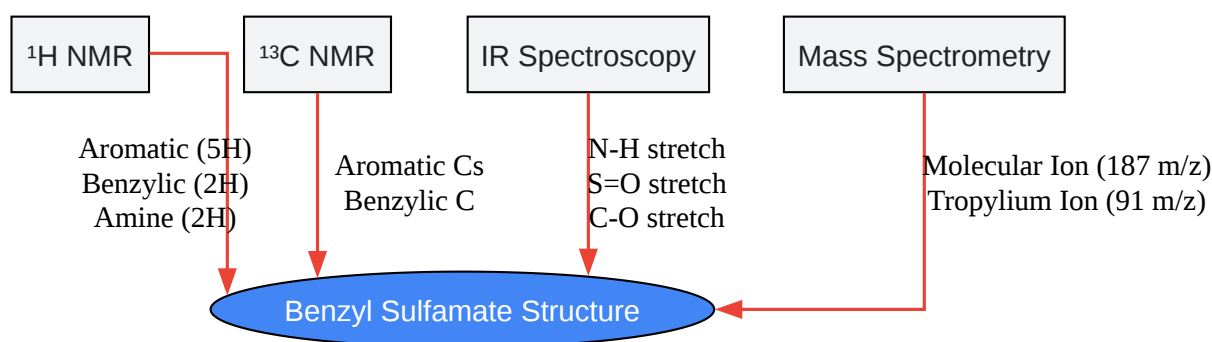
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H stretching (amine)
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1350 - 1300	Strong	Asymmetric SO ₂ stretching
1180 - 1150	Strong	Symmetric SO ₂ stretching
1100 - 1000	Strong	C-O stretching

Mass Spectrometry (MS) Data

m/z	Interpretation
187	[M] ⁺ (Molecular ion)
108	[M - SO ₂ NH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
79	[C ₆ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data follows a logical progression to confirm the structure of **benzyl sulfamate**.



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Spectral Data Correlation to Structure

Conclusion

This technical guide provides a comprehensive overview of **benzyl sulfamate**, a compound of significant interest to the chemical and pharmaceutical research communities. While a designated CAS number remains elusive, the detailed synthetic protocol and the predicted spectral data presented herein offer a solid foundation for its preparation and characterization. The provided diagrams for the synthetic workflow and spectral interpretation logic aim to facilitate a clearer understanding for researchers and drug development professionals.

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